molecular formula C10H10N2O B082734 N-benzyl-2-cyanoacetamide CAS No. 10412-93-8

N-benzyl-2-cyanoacetamide

Cat. No.: B082734
CAS No.: 10412-93-8
M. Wt: 174.2 g/mol
InChI Key: JQVMRGYDSQFFJC-UHFFFAOYSA-N
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Description

N-Benzyl-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides. It is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyano group attached to the carbon atom of the acetamide moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Mechanism of Action

Target of Action

N-Benzyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of heterocyclic compounds . The compound’s ability to react with common bidentate reagents leads to changes in these pathways, resulting in the formation of a variety of heterocyclic compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.59 cm/s .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature and solvent conditions . For example, the compound can react with different amines under various conditions, such as without solvent at room temperature, without solvent at steam bath temperature, or in the presence of a solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-2-cyanoacetamide can be synthesized through various methods. One common approach involves the reaction of benzylamine with cyanoacetic acid or its esters under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, dimethylformamide (DMF).

    Catalysts: Triethylamine, piperidine.

Major Products Formed:

    Cyanocinnamides: Formed through Knoevenagel condensation.

    Heterocycles: Pyrroles, thiazoles, and other nitrogen-containing heterocycles.

Comparison with Similar Compounds

N-Benzyl-2-cyanoacetamide can be compared with other cyanoacetamide derivatives:

    N-Phenyl-2-cyanoacetamide: Similar structure but with a phenyl group instead of a benzyl group. It also participates in similar reactions but may have different biological activities.

    N-Methyl-2-cyanoacetamide: Contains a methyl group instead of a benzyl group. It is less bulky and may have different reactivity and applications.

Uniqueness: this compound is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects, making it distinct from other cyanoacetamide derivatives.

Biological Activity

N-benzyl-2-cyanoacetamide (NBCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the synthesis, biological activity, and research findings related to NBCA, including case studies and data tables that illustrate its efficacy.

Synthesis of this compound Derivatives

This compound serves as a key intermediate in the synthesis of various derivatives that exhibit significant biological activity. The compound can undergo cyclization reactions to form heterocycles such as pyrrole, pyrimidine, and pyran derivatives. For instance, the reaction of NBCA with different electrophiles has led to the development of new thiazolidinone and bisthiazolidinone derivatives, which have shown promising antibacterial properties against pathogens like Salmonella typhi .

Table 1: Synthesis Pathways for this compound Derivatives

Reaction TypeReactants/ConditionsProductsBiological Activity
CyclizationNBCA + Electrophiles (e.g., salicylaldehyde)Pyran derivativesAnticancer
Reaction with IsothiocyanatesNBCA + Ethyl isothiocyanateThiazolidinone derivativesAntibacterial
CondensationNBCA + Aroyl isothiocyanateMercaptopyrimidine derivativesAntimicrobial

Antimicrobial Activity

Research indicates that several derivatives synthesized from this compound exhibit significant antimicrobial properties. For example, compounds derived from NBCA have been tested against various bacterial strains, demonstrating effective inhibition. In a study by Aly et al., specific thiazolidinone derivatives showed notable antibacterial activity against Salmonella typhi with minimal inhibitory concentrations (MIC) indicating their potential as therapeutic agents .

Anticancer Activity

The anticancer potential of this compound and its derivatives has been explored extensively. A study highlighted the synthesis of novel 6-amino-2-pyridone derivatives from NBCA, which exhibited potent cytotoxicity against a range of cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. The most promising derivative demonstrated an EC50 value of 15 µM against glioblastoma cells . This indicates that modifications to the NBCA structure can enhance its anticancer properties significantly.

Table 2: Summary of Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Cells/OrganismsEC50/MIC Value
Thiazolidinone Derivative 1AntibacterialSalmonella typhiMIC = 10 µg/mL
Pyran Derivative 11AnticancerMDA-MB-231EC50 = 20 µM
Pyrimidine Derivative 5oAnticancerGlioblastoma GBM6EC50 = 15 µM

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of several synthesized thiazolidinone derivatives derived from NBCA. The results indicated that compounds with specific substituents on the benzyl group exhibited enhanced antibacterial activity compared to others .
  • Anticancer Potential : In another investigation, a series of pyridone derivatives synthesized from NBCA were tested for their cytotoxic effects on various cancer cell lines. The results showed that certain modifications led to increased potency against glioblastoma cells, highlighting the importance of structural variations in enhancing biological activity .

Properties

IUPAC Name

N-benzyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMRGYDSQFFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349912
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10412-93-8
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To benzylamine (1.07 g, 0.01 mol) was added methyl cyanoacetate (0.99 g, 0.01 mol) and the mixture was heated for 16 h at 100° C. without condenser to allow evaporation of the methanol formed. Cooling gave a dark red solid which was triturated with ethanol, filtered and recrystallized from ethanol to give pure title compound in about 40% yield (0.70 g). mp 123°-4° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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